molecular formula C4H9ClN2O3S B6270938 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride CAS No. 2624123-12-0

4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride

Cat. No.: B6270938
CAS No.: 2624123-12-0
M. Wt: 200.65 g/mol
InChI Key: XINBCFXEWXUOAH-UHFFFAOYSA-N
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Description

4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique structure and properties make it valuable for applications in drug synthesis, catalysis, and other industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction parameters. This approach allows for efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiazinane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing complex molecules and as a catalyst in various reactions.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include enzyme inhibition or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1lambda6,2-thiazinane-1,1,3-trione
  • 4-amino-1lambda6,2-thiazinane-1,1,3-trione sulfate
  • 4-amino-1lambda6,2-thiazinane-1,1,3-trione phosphate

Uniqueness

4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride stands out due to its unique hydrochloride group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride involves the reaction of 2-mercapto-3H-1,2,4-triazin-5-one with chloroacetic acid followed by reaction with ammonia and hydrochloric acid.", "Starting Materials": [ "2-mercapto-3H-1,2,4-triazin-5-one", "Chloroacetic acid", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-mercapto-3H-1,2,4-triazin-5-one is reacted with chloroacetic acid in the presence of a suitable solvent and a catalyst to form 2-(carboxymethylthio)-3H-1,2,4-triazin-5-one.", "Step 2: The resulting product from step 1 is then reacted with ammonia in the presence of a suitable solvent to form 4-amino-2-(carboxymethylthio)-1,2,4-triazolidine-3-one.", "Step 3: Finally, the product from step 2 is reacted with hydrochloric acid to form 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride." ] }

CAS No.

2624123-12-0

Molecular Formula

C4H9ClN2O3S

Molecular Weight

200.65 g/mol

IUPAC Name

4-amino-1,1-dioxothiazinan-3-one;hydrochloride

InChI

InChI=1S/C4H8N2O3S.ClH/c5-3-1-2-10(8,9)6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H

InChI Key

XINBCFXEWXUOAH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)NC(=O)C1N.Cl

Purity

90

Origin of Product

United States

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